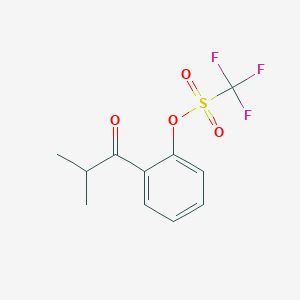
3,3'-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) is a synthetic organic compound characterized by the presence of two oxadiazole rings connected by a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) typically involves the following steps:
Formation of the Oxadiazole Rings: The oxadiazole rings can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.
Linking the Oxadiazole Rings: The dodecane chain is introduced by reacting the oxadiazole rings with a dodecane dihalide (e.g., dodecane dibromide) under basic conditions to form the desired bis-oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole rings to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole rings or the dodecane chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) has several scientific research applications:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Medicinal Chemistry:
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It may be used as a catalyst or intermediate in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. The dodecane chain provides hydrophobic interactions that can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Dodecane-1,12-diyl)bis(1-methyl-1H-benzo[d]imidazol-3-ium) bromide: This compound has a similar dodecane linker but features benzimidazole rings instead of oxadiazole rings.
Methylenebis(1,2,4-oxadiazole-3-yl): This compound has a shorter linker (methylene) between the oxadiazole rings.
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) is unique due to its long dodecane chain, which provides distinct hydrophobic properties and flexibility. This structural feature can influence its interactions with biological targets and its solubility in various solvents, making it a versatile compound for different applications.
Properties
CAS No. |
648441-08-1 |
|---|---|
Molecular Formula |
C20H36N6O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[12-[5-(dimethylamino)-1,2,4-oxadiazol-3-yl]dodecyl]-N,N-dimethyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C20H36N6O2/c1-25(2)19-21-17(23-27-19)15-13-11-9-7-5-6-8-10-12-14-16-18-22-20(26(3)4)28-24-18/h5-16H2,1-4H3 |
InChI Key |
FUWPPZFHYQWQSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NO1)CCCCCCCCCCCCC2=NOC(=N2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


boranyl](/img/structure/B15168584.png)

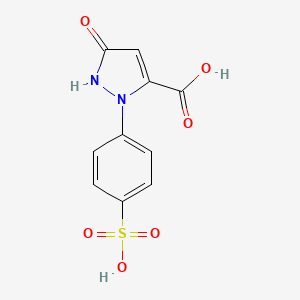
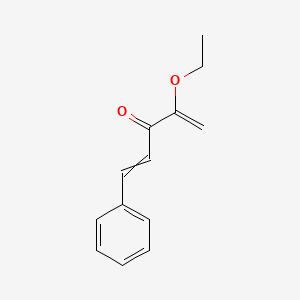
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
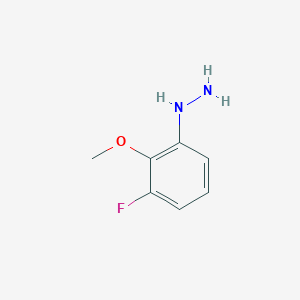

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)


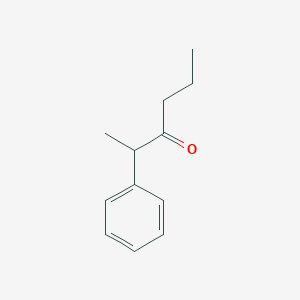
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
